molecular formula C15H11FO4 B6404960 5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid CAS No. 1261990-67-3

5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6404960
CAS No.: 1261990-67-3
M. Wt: 274.24 g/mol
InChI Key: OKHQDJPUJNPEQE-UHFFFAOYSA-N
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Description

5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H11FO4 It is a derivative of benzoic acid, featuring a fluorine atom at the 5-position and a methoxycarbonyl group at the 3-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to facilitate the coupling of a boronic acid derivative with an aryl halide. The general reaction conditions include the use of a base, such as potassium carbonate, in an aqueous or alcoholic solvent under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxycarbonyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Substitution: Products with different substituents replacing the fluorine atom.

    Reduction: 5-Fluoro-3-(3-hydroxyphenyl)benzoic acid.

    Oxidation: 5-Fluoro-3-(3-carboxyphenyl)benzoic acid.

Scientific Research Applications

5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid depends on its application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-(3-methoxycarbonylphenyl)benzoic acid
  • 3-Fluoro-5-(methoxycarbonyl)phenylboronic acid

Uniqueness

5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid is unique due to the specific positioning of the fluorine and methoxycarbonyl groups, which can influence its reactivity and interactions compared to similar compounds. This unique structure can lead to different chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

3-fluoro-5-(3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)10-4-2-3-9(5-10)11-6-12(14(17)18)8-13(16)7-11/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHQDJPUJNPEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690680
Record name 5-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-67-3
Record name 5-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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